7-Methylidenespiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylidenespiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenespiro[5.5]undecan-2-one typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor. For example, a diketone can undergo intramolecular aldol condensation to form the spirocyclic core.
Methylidene Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7-Methylidenespiro[5.5]undecan-2-one can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, where nucleophiles like amines or thiols replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced spirocyclic compounds.
Substitution: Spirocyclic compounds with new functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 7-Methylidenespiro[5.5]undecan-2-one serves as a versatile intermediate for constructing complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its stable yet reactive nature.
Medicine
Potential medicinal applications include the development of spirocyclic drugs, which often exhibit enhanced stability and bioavailability. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 7-Methylidenespiro[5.5]undecan-2-one exerts its effects often involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding at active sites or allosteric sites. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
7-Methylidenespiro[4.5]decane-2-one: Similar in structure but with a different ring size, affecting its chemical reactivity and applications.
7-Methylidenespiro[6.5]dodecan-2-one:
Uniqueness
7-Methylidenespiro[5.5]undecan-2-one is unique due to its specific ring size and the presence of the methylidene group, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and stability profiles compared to its analogs.
Properties
CAS No. |
113163-18-1 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
11-methylidenespiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H18O/c1-10-5-2-3-7-12(10)8-4-6-11(13)9-12/h1-9H2 |
InChI Key |
PNGSWWSALUWGAS-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC12CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.